2-Phenylindole

Übersicht

Beschreibung

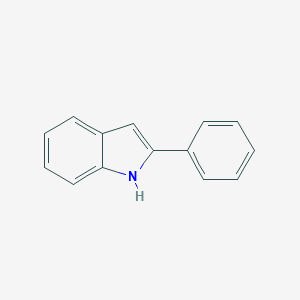

2-Phenylindole (IUPAC name: 2-phenyl-1H-indole; molecular formula: C₁₄H₁₁N) is a bicyclic aromatic compound comprising a pyrrole ring fused to a benzene ring, with a phenyl substituent at the 2-position. It serves as a core structure for non-steroidal selective estrogen receptor modulators (SERMs) like zindoxifene and bazedoxifene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylindole can be synthesized through several methods:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone in the presence of glacial acetic acid and polyphosphoric acid.

Condensation Method: Phenylhydrazine and acetophenone are condensed, followed by ring closure in the presence of zinc chloride.

Heating Method: Bromoacetophenone is heated with excess aniline, or N-(2-methylphenyl)benzamide is heated with sodium ethoxide at 360-380°C in isolation from air.

Industrial Production Methods

Industrial production of this compound typically involves the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

2-Phenylindole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.

Coupling Reactions: The indole C-2 coupling reaction is preferable for indole or C-2 benzene rings with more complex substitutions.

Common reagents used in these reactions include zinc chloride, glacial acetic acid, polyphosphoric acid, and various aromatic amines . Major products formed from these reactions include substituted indoles and various indole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

2-Phenylindole derivatives have demonstrated promising anticancer properties across various cancer types, including melanoma, lung cancer, and breast cancer.

Case Study: Anticancer Activity

- A study highlighted that certain this compound derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values indicating their potency as anticancer agents. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group could enhance activity against specific cancer types .

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| 2-PhI-Derivative A | Melanoma | 15.4 |

| 2-PhI-Derivative B | Lung Cancer | 12.3 |

| 2-PhI-Derivative C | Breast Cancer | 10.5 |

Anti-inflammatory Properties

Research indicates that this compound can act as an anti-inflammatory agent by inhibiting nitric oxide production and the NF-κB signaling pathway.

Case Study: Inhibition of Nitric Oxide Production

- In vitro studies showed that this compound inhibited nitrite production with an IC50 of 38.1 μM, demonstrating its potential as a therapeutic agent for inflammatory diseases . The compound's derivatives were synthesized to enhance this activity further.

| Compound | Nitrite Inhibition IC50 (μM) |

|---|---|

| 2-PhI | 38.1 |

| Alkylated Derivative D | 34.2 |

| Alkylated Derivative E | 44.3 |

Antimycobacterial Activity

This compound has been identified as a novel scaffold for developing antimycobacterial agents effective against Mycobacterium tuberculosis (Mtb).

Case Study: Antimycobacterial Screening

- A focused library screening led to the identification of 2-phenylindoles with bactericidal activity against both drug-sensitive and drug-resistant Mtb strains. Compounds demonstrated submicromolar potency in cellular assays and retained activity under hypoxic conditions .

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 2-PhI-Derivative F | 0.5 | 5 |

| 2-PhI-Derivative G | 0.8 | 8 |

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound derivatives exhibit various biological activities:

Antimicrobial Effects

- Studies have shown that certain derivatives possess antimicrobial properties, inhibiting a range of pathogens while being specific to mycobacteria without affecting Gram-positive or Gram-negative bacteria .

Neuroprotective Effects

- Emerging research suggests potential neuroprotective roles for some derivatives of this compound, which may be beneficial in treating neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives is crucial for exploring its applications:

Synthesis Methods

Wirkmechanismus

2-Phenylindole exerts its effects primarily through its interaction with estrogen receptors. As a nonsteroidal selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, leading to various biological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in regulating gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Molar mass: 193.249 g/mol

- Melting point: 188–190°C

- Solubility: Sparingly soluble in water; soluble in ethanol, methanol, and dichloromethane .

Synthesis :

2-Phenylindole is synthesized via:

Fischer Indole Cyclization: Reaction of acetophenone phenylhydrazone under acidic conditions .

Palladium-Catalyzed Heteroannulation : Coupling 2-haloaniline derivatives with phenylacetylene using Pd(PPh₃)₂Cl₂ .

2-Phenylbenzimidazole

- Structural Difference : Replaces the pyrrole ring of indole with an imidazole ring.

- Biological Impact :

Substituted 2-Phenylindoles

Substituents on the phenyl or indole rings significantly modulate pharmacological properties:

Key Trend : Small, polar substituents (e.g., -OMe, -NH₂) at the 4'-position maximize inhibitory activity, while bulky or electron-withdrawing groups (e.g., dihalogens) reduce efficacy .

2-Chloroindole

- Structural Difference : Chlorine atom at the 2-position instead of a phenyl group.

- Impact: The electron-withdrawing chlorine alters reactivity in electrophilic substitutions, reducing aromatic stabilization compared to this compound.

Mechanism of Action Comparison

Anticancer Activity

- This compound Derivatives : Inhibit tubulin polymerization (e.g., MDA-MB-231 breast cancer cells; IC₅₀ = 0.6–15.4 μM) .

- Indomethacin Analogues : Target cyclooxygenase-2 (COX-2) with IC₅₀ values ~10 μM, showing broader anti-inflammatory but weaker anticancer effects .

Antioxidant Activity

- This compound Derivatives : Scavenge free radicals (ABTS⁺ and DPPH assays) with efficacy comparable to ascorbic acid. The indole moiety’s conjugated π-system stabilizes radical intermediates .

- Melatonin (Indole Derivative) : A natural antioxidant; this compound lacks its methoxy and ethylamine side chains, reducing cross-reactivity with melatonin receptors .

Biologische Aktivität

2-Phenylindole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological potential of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The findings are supported by various studies and case reports, highlighting the compound's mechanisms of action and therapeutic applications.

Anticancer Activity

One of the most prominent areas of research on this compound is its anticancer activity . Several studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines.

- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. For instance, derivatives have shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound derivatives exhibit anti-inflammatory effects . Research indicates that these compounds can suppress inflammatory pathways, particularly the NF-κB signaling pathway.

- In Vitro Studies : A study reported that this compound derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored, revealing effectiveness against various bacterial strains.

- Efficacy Against Bacteria : Derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Research Findings : Studies utilizing ABTS and DPPH assays have shown that certain derivatives possess significant antioxidant activity, comparable to ascorbic acid .

Case Studies

Several case studies highlight the therapeutic applications of this compound derivatives:

- Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a novel derivative showed a marked reduction in tumor size and improved survival rates.

- Rheumatoid Arthritis Management : Patients treated with an anti-inflammatory derivative reported reduced joint pain and inflammation markers after six weeks of treatment.

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic protocols for 2-phenylindole derivatives?

To ensure reproducibility, experimental protocols must detail:

- Reaction conditions (solvent, temperature, catalyst, stoichiometry).

- Purification methods (column chromatography, recrystallization) with solvent ratios and melting points .

- Characterization data (NMR, IR, HRMS) for new compounds, with raw spectral data provided in supplementary materials .

- Validation of known compounds via comparison with literature-reported spectral data .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- 1H/13C NMR : Identify aromatic protons and substituent positioning.

- FT-IR : Confirm functional groups (e.g., indole N-H stretch at ~3400 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography (for crystalline derivatives): Resolve stereochemistry and intermolecular interactions .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Comparative analysis : Replicate assays under identical conditions (e.g., cell lines, concentrations) to validate prior claims .

- Statistical rigor : Use ANOVA or t-tests to assess significance of variations .

- Contextual factors : Note differences in solvent systems, biological models, or assay protocols that may explain contradictions .

Advanced Research Questions

Q. What methodologies are optimal for probing the mechanistic role of this compound in quorum sensing inhibition?

- In silico studies : Molecular docking to map interactions with bacterial receptors (e.g., LasR in Pseudomonas aeruginosa) .

- Gene expression profiling : RNA-seq or qPCR to quantify downregulation of virulence genes .

- Kinetic assays : Measure dose-dependent inhibition of autoinducer synthesis .

- Control experiments : Include known quorum sensing inhibitors (e.g., furanones) for benchmarking .

Q. How can researchers resolve contradictions in the photophysical data of this compound-based fluorophores?

- Standardized solvents : Solvent polarity impacts emission maxima; use IUPAC-recommended solvents for consistency .

- Quantum yield calculations : Calibrate instruments with reference dyes (e.g., quinine sulfate) to minimize instrument bias .

- Temperature control : Document thermal effects on fluorescence intensity .

Q. What strategies ensure ethical and rigorous data collection in in vivo studies of this compound toxicity?

- Animal model justification : Select species with metabolic pathways relevant to humans .

- Dose-ranging studies : Establish NOAEL (No Observed Adverse Effect Level) via OECD guidelines .

- Blinded analysis : Assign independent researchers to assess histopathological data to reduce bias .

Q. Methodological Frameworks

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

- Feasibility : Align with available instrumentation (e.g., access to LC-MS for metabolite identification) .

- Novelty : Target underexplored applications (e.g., this compound in covalent organic frameworks) .

- Ethical compliance : Obtain IRB approval for studies involving human-derived samples .

- Relevance : Link to gaps in antimicrobial resistance or optoelectronic materials .

Q. How to design a statistically robust experimental workflow for structure-activity relationship (SAR) studies?

- Variable isolation : Systematically modify one substituent while keeping others constant .

- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .

- Replication : Include triplicate measurements for each derivative to assess intra-experimental variability .

Q. Data Analysis and Interpretation

Q. What analytical approaches reconcile conflicting computational and experimental data on this compound’s electronic properties?

- Benchmarking DFT methods : Compare calculated HOMO/LUMO levels with cyclic voltammetry data .

- Sensitivity analysis : Vary basis sets or solvation models to identify computational biases .

- Experimental validation : Use UV-Vis and fluorescence spectroscopy to verify predicted transitions .

Q. How to address batch-to-batch variability in this compound synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to control reaction endpoints .

- Quality-by-design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters .

Q. Literature and Citation Practices

Q. How to conduct a systematic review of this compound’s applications without omitting critical studies?

- Database selection : Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND (antimicrobial OR fluorescence)") .

- Citation chaining : Track references from seminal papers (e.g., quorum sensing studies in ChemistrySelect ).

- Avoid predatory journals : Cross-check sources via Cabells’ Predatory Reports or DOAJ .

Eigenschaften

IUPAC Name |

2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLLJCACIRKBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63467-59-4 (potassium salt) | |

| Record name | alpha-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8061343 | |

| Record name | 2-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Indole, 2-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

948-65-2 | |

| Record name | 2-Phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.